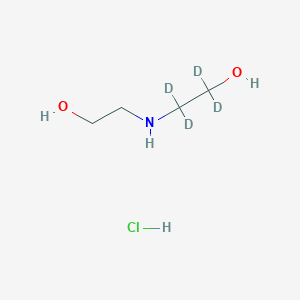

Bis(2-hydroxyethyl)-1,1,2,2-D4-amine

Description

Bis(2-hydroxyethyl)-1,1,2,2-D4-amine (CAS: 352431-07-3) is a deuterated derivative of diethanolamine, where four hydrogen atoms at the 1,1,2,2 positions of the ethanolamine moieties are replaced by deuterium (²H or D). Its molecular formula is HOCD₂CD₂NHCH₂CH₂OH, with a molecular weight of 109.16 g/mol . This compound is synthesized via nucleophilic substitution reactions involving deuterated reagents, enabling isotopic labeling for applications in nuclear magnetic resonance (NMR) spectroscopy, metabolic tracing, and material chemistry . Its hydrophilic nature, driven by two hydroxyl groups, distinguishes it from non-polar deuterated amines.

Properties

IUPAC Name |

1,1,2,2-tetradeuterio-2-(2-hydroxyethylamino)ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO2.ClH/c6-3-1-5-2-4-7;/h5-7H,1-4H2;1H/i1D2,3D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJLOFJZWUDZJBX-HAFGEVJTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)NCCO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])O)NCCO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(2-hydroxyethyl)-1,1,2,2-D4-amine typically involves the reaction of deuterated ethylene oxide with deuterated ammonia. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms into the final product. The general reaction can be represented as follows:

D2C=CD2+ND3→this compound

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using deuterated ethylene oxide and deuterated ammonia. The reaction is typically conducted in a high-pressure reactor to optimize yield and purity. The product is then purified using distillation or crystallization techniques to obtain the desired compound with high deuterium content.

Chemical Reactions Analysis

Types of Reactions

Bis(2-hydroxyethyl)-1,1,2,2-D4-amine can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

Reduction: The compound can be reduced to form primary amines.

Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products

Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

Reduction: Formation of primary amines.

Substitution: Formation of substituted amines or ethers.

Scientific Research Applications

Bis(2-hydroxyethyl)-1,1,2,2-D4-amine is widely used in scientific research due to its unique properties. Some of its applications include:

Isotopic Labeling: Used in studies involving metabolic pathways and reaction mechanisms.

NMR Spectroscopy: The presence of deuterium atoms makes it useful in nuclear magnetic resonance (NMR) spectroscopy for studying molecular structures.

Pharmaceutical Research: Used in the development of deuterated drugs to improve metabolic stability and reduce side effects.

Material Science: Employed in the synthesis of deuterated polymers and other materials for specialized applications.

Mechanism of Action

The mechanism of action of bis(2-hydroxyethyl)-1,1,2,2-D4-amine involves its interaction with molecular targets through its hydroxyl and amine groups. The deuterium atoms can influence the rate of chemical reactions due to the kinetic isotope effect, which can be beneficial in studying reaction mechanisms and metabolic pathways. The compound can also form hydrogen bonds with biological molecules, affecting their structure and function.

Comparison with Similar Compounds

Bis(2-hydroxyethyl)amine (Non-Deuterated Diethanolamine)

- Structure : (HOCH₂CH₂)₂NH

- Molecular Weight : 105.14 g/mol

- Key Differences: The non-deuterated form lacks isotopic labeling, limiting its utility in tracer studies. Reactivity: Participates in supramolecular self-assembly via reactions with triazine derivatives to form polyhydroxylated compounds . Physical Properties: Lower molecular weight and slightly reduced stability compared to its deuterated counterpart due to the absence of deuterium’s kinetic isotope effect .

Bis(2-chloroethyl)-1,1,2,2-D4-amine Hydrochloride

- Structure : ClCD₂CD₂NHCH₂CH₂Cl·HCl

- Molecular Weight : 182.50 g/mol

- Key Differences: Chlorine substituents increase reactivity, making it a potent alkylating agent, unlike the hydroxyl-rich deuterated diethanolamine . Applications: Primarily used in synthetic chemistry for crosslinking or as a precursor to nitrogen mustards, contrasting with the deuterated diethanolamine’s role in non-destructive labeling .

Diethyl-1,1,1',1'-D4-amine

- Structure : (CH₃CD₂)₂NH

- Molecular Weight : 77.16 g/mol

- Key Differences: Ethyl groups confer higher basicity and lipophilicity, suited for organic synthesis rather than aqueous-phase applications . Deuterium Placement: Substitution at ethyl carbons vs. ethanolamine backbone in Bis(2-hydroxyethyl)-D4-amine, leading to divergent spectroscopic signatures .

Bis(2-hydroxyethyl)dodecyl Amine Oxide

- Structure : C₁₂H₂₅N(O)(CH₂CH₂OH)₂

- Molecular Weight : ~313.46 g/mol

- Key Differences: Long dodecyl chain imparts surfactant properties, unlike the compact, hydrophilic deuterated diethanolamine . Applications: Used in detergents and emulsifiers, whereas the deuterated compound serves niche roles in isotopic research .

Comparative Data Table

Biological Activity

Bis(2-hydroxyethyl)-1,1,2,2-D4-amine is a deuterated derivative of bis(2-hydroxyethyl)amine, which has garnered attention for its potential biological activities. This compound's unique structure allows it to participate in various chemical reactions and interactions within biological systems. Understanding its biological activity is crucial for assessing its safety and efficacy in different applications.

Chemical Structure and Properties

Chemical Formula: CHDN

Molecular Weight: Approximately 106.17 g/mol

The presence of deuterium in the compound aids in tracing metabolic pathways and studying its interactions with biomolecules.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, particularly in relation to its potential as a carcinogen. Nitrosamines, which include derivatives of this compound, are known to induce DNA damage through alkylation processes, leading to mutagenic effects.

The biological activity of this compound can be attributed to several mechanisms:

- DNA Interaction: The compound may interact with nucleic acids, potentially leading to structural alterations that affect genetic material.

- Reactive Metabolite Formation: The metabolic conversion of this compound can yield reactive species that may further contribute to cellular damage.

- Carcinogenic Potential: As a member of the nitrosamine family, it raises concerns regarding its long-term exposure and implications for cancer development.

Case Study 1: Carcinogenicity Assessment

A study evaluated the carcinogenic potential of nitrosobis(2-hydroxyethyl)amine-d4 using animal models. The results indicated a significant increase in tumor incidence among subjects exposed to the compound compared to control groups. The study highlighted the need for stringent regulations regarding exposure limits in occupational settings.

Case Study 2: Metabolic Pathway Analysis

Research utilizing mass spectrometry techniques traced the metabolic pathways of this compound. The findings revealed that the compound undergoes extensive biotransformation, leading to several metabolites that retain biological activity. This information is vital for understanding its pharmacokinetics and potential toxicity .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with other structurally similar compounds is useful.

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Nitrosobis(2-hydroxyethyl)amine | Nitrosamine | Known carcinogen; induces DNA damage |

| Bis(2-hydroxyethyl)amine | Amino alcohol | Exhibits lower toxicity; used in cosmetics |

| Ethanolamine | Amino alcohol | Mild irritant; used in pharmaceuticals |

Synthesis and Applications

The synthesis of this compound can be achieved through various methods involving the incorporation of deuterium into the bis(2-hydroxyethyl)amine framework. Its applications extend beyond biological studies into areas like chemical synthesis and environmental monitoring.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.